(R)-3-(Difluoromethyl)morpholine

pKa modulation basicity lysosomotropism

(R)-3-(Difluoromethyl)morpholine (CAS 1786409-18-4) is a chiral, non-racemic morpholine derivative bearing a difluoromethyl (–CF₂H) group at the 3-position of the saturated six-membered oxazinane ring. It belongs to the class of organofluorine heterocycles widely employed as privileged scaffolds in medicinal chemistry.

Molecular Formula C5H9F2NO
Molecular Weight 137.13 g/mol
Cat. No. B12966211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Difluoromethyl)morpholine
Molecular FormulaC5H9F2NO
Molecular Weight137.13 g/mol
Structural Identifiers
SMILESC1COCC(N1)C(F)F
InChIInChI=1S/C5H9F2NO/c6-5(7)4-3-9-2-1-8-4/h4-5,8H,1-3H2/t4-/m1/s1
InChIKeyXLKUBUPJCAGGDP-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Difluoromethyl)morpholine: A Chiral Fluorinated Morpholine Building Block for MedChem Procurement


(R)-3-(Difluoromethyl)morpholine (CAS 1786409-18-4) is a chiral, non-racemic morpholine derivative bearing a difluoromethyl (–CF₂H) group at the 3-position of the saturated six-membered oxazinane ring. It belongs to the class of organofluorine heterocycles widely employed as privileged scaffolds in medicinal chemistry . The compound has a molecular formula of C₅H₉F₂NO and a molecular weight of 137.13 g·mol⁻¹ . The (R)-enantiomer is commercially available at purities of 97–98% from multiple global suppliers , making it a readily accessible chiral building block for asymmetric synthesis campaigns.

Chiral (R)-enantiomer building block for asymmetric synthesis
Difluoromethyl substituent providing reduced basicity and H-bond donor capacity
Commercially accessible from multiple suppliers for MedChem campaigns

Why (R)-3-(Difluoromethyl)morpholine Cannot Be Interchanged with Generic Morpholine Analogs


The 3-difluoromethyl substitution fundamentally alters the physicochemical profile of the morpholine core. The inductive electron-withdrawing effect of –CF₂H reduces the basicity of the morpholine nitrogen (predicted pKa 6.96 vs. 8.33 for unsubstituted morpholine), directly modulating protonation state at physiological pH [1]. Critically, –CF₂H additionally acts as a weak lipophilic hydrogen-bond donor (HBD)—a property completely absent in the –CF₃, –CH₃, or unsubstituted analogs [2]. These dual effects (basicity suppression + HBD capacity) cannot be simultaneously achieved by any single comparator: the trifluoromethyl analog lacks HBD character, the methyl analog lacks the electron-withdrawing pKa shift, and the 2-substituted regioisomer exhibits a significantly higher pKa (7.77) with different steric presentation . Substitution with the racemate or the (S)-enantiomer further introduces stereochemical ambiguity that can compromise chiral recognition at asymmetric biological targets.

Unsubstituted morpholine
Higher pKa and no H-bond donor capacity; protonation state may not transfer.
–CF₃ or –CH₃ morpholine analogs
Neither possesses the lipophilic H-bond donor property of –CF₂H; pKa and LogP profiles differ.
2-substituted regioisomer
Higher predicted pKa and different steric presentation of the –CF₂H group limit direct substitution.
Racemate or (S)-enantiomer
Stereochemical ambiguity may compromise chiral recognition at asymmetric biological targets.

Quantitative Comparator Evidence for (R)-3-(Difluoromethyl)morpholine in Scientific Selection


pKa Suppression vs. Unsubstituted Morpholine: Reduced Basicity for Lysosomotropism Mitigation

The predicted pKa of (R)-3-(difluoromethyl)morpholine (6.96±0.40) is approximately 1.4 log units lower than the experimentally measured pKa of unsubstituted morpholine (8.33) [1]. This reduction in basicity means the compound is only ~8% protonated at pH 7.4, versus ~88% for morpholine, substantially lowering the risk of lysosomal trapping (lysosomotropism) and hERG channel blockade associated with strongly basic amines [2].

pKa Suppression
Reported
Predicted pKa 6.96 (3-CF₂H) vs. morpholine 8.33; Δ ≈ –1.4
~10× lower protonated fraction at pH 7.4, lowering lysosomotropism risk.
Predicted pKa; confirm with experimental determination for your target.
pKa modulation basicity lysosomotropism hERG

Hydrogen-Bond Donor Capacity: CF₂H vs. CF₃ and CH₃ Analogs

The –CF₂H substituent functions as a lipophilic hydrogen-bond donor, quantified by Abraham's hydrogen-bond acidity parameter A = 0.085–0.126 [1]. This property is structurally absent in both –CF₃ (zero HBD capacity due to lack of a C–H bond) and –CH₃ (negligible HBD acidity, A ≈ 0) [1]. Consequently, (R)-3-(difluoromethyl)morpholine can engage in directional H-bond interactions with protein backbone carbonyls or side-chain acceptors, mimicking hydroxyl or amine groups while retaining lipophilic character.

H-Bond Donor Capacity
Class-level
–CF₂H shows Abraham A = 0.085–0.126; –CF₃ and –CH₃ lack measurable HBD acidity.
Unique among fluorinated morpholines; enables directional H-bond interactions.
Data from aryl-CF₂H model systems; transferability to morpholine scaffold assumed.
hydrogen bond donor bioisostere CF2H target engagement

Lipophilicity Tuning: LogP of CF₂H-Morpholine vs. CH₃- and CF₃-Morpholine Analogs

The predicted LogP of (R)-3-(difluoromethyl)morpholine hydrochloride is approximately 0.66, which is intermediate between the 3-methylmorpholine hydrochloride (LogP ≈ 1.13) and the (R)-3-(trifluoromethyl)morpholine free base (LogP = 0.603) . This intermediate lipophilicity, combined with the reduced basicity, translates to a higher logD₇.₄ (neutral fraction) that can enhance passive membrane permeability while still maintaining adequate aqueous solubility.

Lipophilicity Tuning
Data to verify
Predicted LogP ~0.66 (HCl salt) vs. CH₃ analog ~1.13 and CF₃ analog ~0.60.
Intermediate lipophilicity may balance permeability and solubility.
Predicted LogP; experimental logD₇.₄ determination recommended.
LogP lipophilicity permeability ADME

Regioisomeric pKa Differentiation: 3-CF₂H vs. 2-CF₂H Morpholine

The position of difluoromethyl substitution on the morpholine ring critically governs basicity. The predicted pKa of (R)-3-(difluoromethyl)morpholine (6.96±0.40) is 0.81 log units lower than that of 2-(difluoromethyl)morpholine (7.77±0.40) . This is consistent with the stronger inductive electron withdrawal experienced by the nitrogen when the CF₂H group is at the adjacent 3-position (β to nitrogen) rather than the more remote 2-position (α to oxygen).

Regioisomeric pKa
Data to verify
3-CF₂H pKa 6.96 vs. 2-CF₂H pKa 7.77; Δ ≈ –0.81 (6.5× less basic).
3-substitution offers stronger basicity suppression while retaining HBD.
Both values predicted; experimental verification advised for critical decisions.
regioisomer pKa positional isomer basicity

Enantiomeric Identity: (R)- vs. (S)-3-(Difluoromethyl)morpholine

The (R)-enantiomer (CAS 1786409-18-4) and (S)-enantiomer (CAS 1242467-25-9) are distinct chemical entities with identical predicted physicochemical properties (pKa 6.96±0.40, MW 137.13 each) but opposite optical rotation and differential interactions with chiral environments . In drug discovery, the enantiomeric configuration at C3 determines the spatial orientation of the –CF₂H group within a binding pocket, and the racemate cannot serve as a proxy when stereospecific target engagement is required.

Enantiomeric Identity
Data to verify
(R)-enantiomer CAS 1786409-18-4; distinct from (S)-CAS 1242467-25-9.
Stereochemistry defines target binding; racemate cannot substitute.
Specific optical rotation not publicly reported; confirm enantiomeric excess.
enantiomer chiral stereochemistry optical purity

Synthetic Accessibility and Commercial Purity Benchmarks

(R)-3-(Difluoromethyl)morpholine is available from multiple suppliers at purities of 97% (Leyan, Product No. 2235335) and 98% (Balmxy) . This level of commercial availability and consistent purity specification reduces the burden of in-house chiral resolution or asymmetric synthesis compared to less accessible fluorinated morpholine building blocks.

Commercial Purity
Specification review
Available at 97–98% purity from multiple global suppliers.
Off-the-shelf access avoids custom chiral synthesis bottlenecks.
Review vendor CoA for batch-specific purity; verify if higher purity is needed.
purity commercial availability building block procurement

High-Value Application Scenarios for (R)-3-(Difluoromethyl)morpholine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Scaffolds Requiring Controlled Amine Basicity and HBD Pharmacophores

The combination of reduced pKa (6.96 vs. 8.33 for morpholine) and CF₂H hydrogen-bond donor capacity makes this building block particularly suitable for ATP-competitive kinase inhibitor design, where the morpholine nitrogen often occupies the ribose pocket and the CF₂H group can form a supplementary H-bond with the hinge region or DFG-motif backbone [1][2]. The weaker basicity simultaneously reduces the risk of lysosomal trapping in cells, a known liability of morpholine-containing kinase inhibitors.

CNS-Penetrant Lead Optimization Programs

The intermediate lipophilicity (LogP ~0.66) and reduced basicity of (R)-3-(difluoromethyl)morpholine position it favorably for CNS drug discovery, where balanced logD₇.₄ and low basicity are correlated with improved brain penetration and reduced P-glycoprotein efflux [1]. The CF₂H group contributes to passive permeability without the excessive LogP increase that would compromise aqueous solubility or promote non-specific binding.

Enantioselective Synthesis of PI3K/mTOR Pathway Modulators

Morpholine-containing triazine and pyrimidine derivatives targeting the PI3K/mTOR axis frequently require single-enantiomer morpholine building blocks to achieve isoform selectivity. Patents and literature describing PI3Kδ-selective inhibitors and mTOR kinase inhibitors explicitly specify chiral 3-substituted morpholines, where the (R)-configuration can confer distinct selectivity profiles versus the (S)-enantiomer [2][3]. The off-the-shelf availability of the (R)-enantiomer at gram-to-kilogram scale supports both early-stage SAR exploration and late-stage process development.

Metabolic Stability Optimization via CYP Dealkylation Resistance

The electron-withdrawing –CF₂H group at the β-position to the morpholine nitrogen is expected to reduce the rate of CYP-mediated N-dealkylation, a primary metabolic soft spot for aliphatic amines [3]. Compared to 3-methylmorpholine (LogP ~1.13), the difluoromethyl analog offers enhanced metabolic robustness while maintaining a superior H-bond donor pharmacophore, making it a preferred building block when both metabolic stability and target engagement are design priorities.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold research
Basicity–HBD pharmacophore profile
pKa & H-bond donor engagement in target binding pocket
CNS-penetrant lead optimization studies
Lipophilicity–basicity balance
Passive permeability and P-gp efflux liability assessment
PI3K/mTOR pathway selectivity investigations
Single-enantiomer stereochemistry
Chiral recognition and isoform-selectivity profiling
Metabolic stability optimization research
CYP dealkylation resistance potential
In vitro metabolic soft-spot identification and half-life determination
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